Advanced SARS-CoV-2 Inhibitor 6j
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Overview
Description
Compound 6j, identified by the PubMed ID 32747425, is a synthetic organic compound known for its inhibitory activity against the 3C-like protease (3CLpro) of several coronaviruses, including Middle East respiratory syndrome coronavirus, severe acute respiratory syndrome coronavirus, and severe acute respiratory syndrome coronavirus 2 . This compound has shown potential in blocking coronavirus replication and improving survival in infected models .
Preparation Methods
The preparation of compound 6j involves a series of synthetic routes and reaction conditionsThe industrial production methods for compound 6j are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Compound 6j undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 6j has several scientific research applications:
Chemistry: It is used as a reference compound in the study of 3C-like protease inhibitors.
Biology: It is used to study the replication mechanisms of coronaviruses and the role of 3C-like protease in viral replication.
Medicine: It has potential therapeutic applications in the treatment of coronavirus infections, including Middle East respiratory syndrome, severe acute respiratory syndrome, and severe acute respiratory syndrome coronavirus 2.
Industry: It is used in the development of antiviral drugs targeting coronaviruses
Mechanism of Action
Compound 6j exerts its effects by inhibiting the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for the viral replication process. By inhibiting this enzyme, compound 6j effectively blocks the replication of the virus, thereby reducing viral load and improving survival in infected models .
Comparison with Similar Compounds
Compound 6j is compared with other similar compounds, such as compound 6e, which also targets the 3C-like protease of coronaviruses. While both compounds show inhibitory activity, compound 6j has demonstrated higher activity against Middle East respiratory syndrome coronavirus, whereas compound 6e shows higher activity against severe acute respiratory syndrome coronavirus 2 . This highlights the uniqueness of compound 6j in its specific activity profile.
Similar compounds include:
- Compound 6e
- Other 3C-like protease inhibitors
Properties
Molecular Formula |
C21H33F2N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C21H33F2N3O5/c1-13(2)9-17(19(29)25-16(11-27)10-15-5-8-24-18(15)28)26-20(30)31-12-14-3-6-21(22,23)7-4-14/h11,13-17H,3-10,12H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,17-/m0/s1 |
InChI Key |
COXVPYKZDDKVRF-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OCC2CCC(CC2)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2CCC(CC2)(F)F |
Origin of Product |
United States |
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